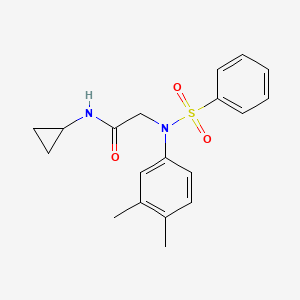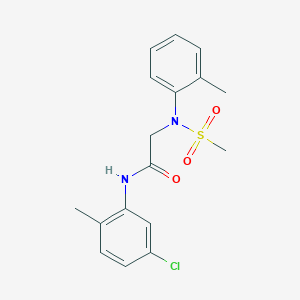
N~1~-cyclopropyl-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
説明
N~1~-cyclopropyl-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as CSPG, is a chemical compound that has gained significant attention in the field of drug discovery and development. CSPG is a potent and selective inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in a variety of physiological and pathological processes.
作用機序
N~1~-cyclopropyl-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide exerts its pharmacological effects by inhibiting GSK-3β, which is a key enzyme involved in several signaling pathways. GSK-3β is involved in the regulation of glycogen metabolism, protein synthesis, and cell survival. By inhibiting GSK-3β, N~1~-cyclopropyl-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide can modulate these pathways and exert its therapeutic effects.
Biochemical and Physiological Effects
N~1~-cyclopropyl-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have several biochemical and physiological effects, including the regulation of glycogen metabolism, protein synthesis, and cell survival. In addition, N~1~-cyclopropyl-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to reduce inflammation and oxidative stress, which are involved in the pathogenesis of several diseases.
実験室実験の利点と制限
One of the main advantages of N~1~-cyclopropyl-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide is its selectivity and potency as a GSK-3β inhibitor. This makes it an attractive candidate for drug development. However, one of the limitations of N~1~-cyclopropyl-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on N~1~-cyclopropyl-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the development of novel formulations of N~1~-cyclopropyl-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide that can improve its solubility and bioavailability. Another area of interest is the investigation of the potential therapeutic applications of N~1~-cyclopropyl-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide in other diseases, such as diabetes and cardiovascular disease. Finally, the identification of new targets for N~1~-cyclopropyl-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide and the development of more potent and selective inhibitors of GSK-3β are also areas of future research.
科学的研究の応用
N~1~-cyclopropyl-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. In Alzheimer's disease, N~1~-cyclopropyl-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to reduce the accumulation of amyloid-beta plaques in the brain, which are a hallmark of the disease. In bipolar disorder, N~1~-cyclopropyl-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to regulate mood-related behaviors in animal models. In cancer, N~1~-cyclopropyl-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to inhibit the growth and proliferation of cancer cells.
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-3,4-dimethylanilino]-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-14-8-11-17(12-15(14)2)21(13-19(22)20-16-9-10-16)25(23,24)18-6-4-3-5-7-18/h3-8,11-12,16H,9-10,13H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHBEWMOCTWYFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC(=O)NC2CC2)S(=O)(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)azepane](/img/structure/B3678480.png)
![5-bromo-2-methoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3678485.png)



![N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methoxybenzamide](/img/structure/B3678535.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-methoxy-5-methylphenyl)benzenesulfonamide](/img/structure/B3678536.png)
![3-methoxy-N-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3678559.png)
![2-(3-methylphenoxy)-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B3678561.png)

![4-{[N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B3678567.png)

![4-isopropoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3678576.png)